6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,3-diphenylpropyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,3-diphenylpropyl)pyridazine-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Novel Derivative Synthesis and Biological Evaluation
A study by Yengoyan et al. (2018) explored the synthesis of novel derivatives of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one, demonstrating their potential as plant growth stimulants. The compounds showed pronounced activity, warranting deeper studies and field trials (Yengoyan et al., 2018).
Antimicrobial and Anti-inflammatory Properties
Zaki et al. (2016) investigated the synthesis of pyrazolo[3,4-d]pyridazines, revealing their significant antimicrobial, anti-inflammatory, and analgesic activities. This study highlights the diverse biological activities of compounds within this chemical class (Zaki et al., 2016).
Mononuclear ReI Complex Derivation
Saldías et al. (2020) detailed the creation of a mononuclear ReI complex derived from 6-(1H-3,5-dimethylpyrazolyl)pyridazine-3-carboxylic acid. This study contributes to the understanding of molecular structures and interactions in such complexes (Saldías et al., 2020).
[4+2]-Cycloaddition Applications
Rusinov et al. (2000) explored the [4+2]-cycloaddition of tetrazines, including 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, with various substrates. This research is significant for understanding the reactivities of tetrazines and their potential applications in organic synthesis (Rusinov et al., 2000).
Development of Silver Complexes
Bodman and Fitchett (2015) studied the formation of silver complexes with ligands based on 3,6-di(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Their work provides insights into the structural characteristics and potential applications of these complexes (Bodman & Fitchett, 2015).
VEGFR2 Kinase Inhibition
Miyamoto et al. (2013) described the synthesis and evaluation of a pyrazole-5-carboxamide derivative as a potent VEGFR2 kinase inhibitor, demonstrating its application in cancer therapy (Miyamoto et al., 2013).
Antileukemic Activity Studies
Earl and Townsend (1979) researched the antileukemic activities of furanyl and pyranyl derivatives of pyrazole-4-carboxamide, contributing to the field of leukemia therapy (Earl & Townsend, 1979).
properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(3,3-diphenylpropyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c1-18-17-19(2)30(29-18)24-14-13-23(27-28-24)25(31)26-16-15-22(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,17,22H,15-16H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTUJPDZNLNQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,3-diphenylpropyl)pyridazine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.